Zolpidem-d6 Phenyl-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

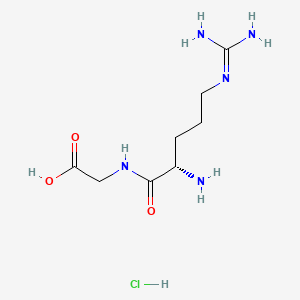

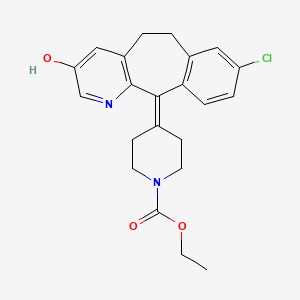

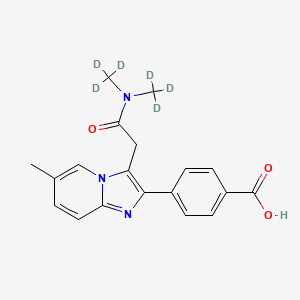

Zolpidem Phenyl-4-carboxylic acid is the major urinary metabolite of zolpidem, accounting for 51% of an administered dose . It can be found in urine for 2-3 days following ingestion of a single therapeutic dose of zolpidem .

Synthesis Analysis

The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation with the major metabolite being the zolpidem phenyl-4-carboxylic acid (ZCA) compound .Molecular Structure Analysis

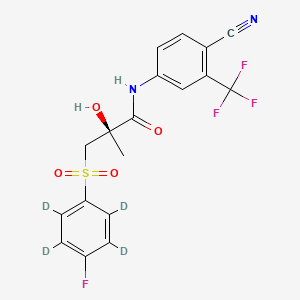

The molecular formula of Zolpidem-d6 Phenyl-4-carboxylic Acid is C19H13D6N3O3 . Its molecular weight is 343.41 .Chemical Reactions Analysis

The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation with the major metabolite being the zolpidem phenyl-4-carboxylic acid (ZCA) compound . Addition of ZCA to liquid chromatography-mass spectrometry mass spectrometry (LC–MS-MS) methods helps improve and extend the detection window to beyond the 8–12 h of detection for zolpidem .Physical And Chemical Properties Analysis

Zolpidem-d6 Phenyl-4-carboxylic Acid has a molecular formula of C19H13D6N3O3 and a molecular weight of 343.41 .Aplicaciones Científicas De Investigación

Medication Monitoring

ZPCA-d6: is used as a biomarker in medication monitoring to assess patient compliance with prescribed Zolpidem regimens . It is particularly useful because Zolpidem itself has a short half-life and low levels of unchanged drug excretion, making it difficult to detect in urine . By monitoring ZPCA-d6, clinicians can obtain a more accurate and extended detection window for Zolpidem usage.

Pharmacokinetics Studies

In pharmacokinetic research, ZPCA-d6 serves as an important metabolite to study the drug’s metabolism and excretion patterns . It helps in understanding the metabolic pathways and the time course of Zolpidem’s presence in the human body, which is crucial for determining appropriate dosages and timing of administration.

Clinical Toxicology

ZPCA-d6: is utilized in clinical toxicology to identify cases of Zolpidem overdose or poisoning . Its presence in biological samples can indicate recent use of Zolpidem and assist in the diagnosis and treatment of patients in emergency settings.

Forensic Analysis

In forensic analysis, ZPCA-d6 can be detected in biological specimens to provide evidence in legal cases involving drug use . It can be used to confirm the ingestion of Zolpidem in cases of drug-facilitated crimes or to investigate suspected misuse.

Urine Drug Testing

ZPCA-d6: is a key analyte in urine drug testing programs, especially in workplace drug testing or compliance checks in rehabilitation centers . It helps in identifying individuals who have consumed Zolpidem, which may be prohibited in certain occupations or programs.

Development of Analytical Methods

ZPCA-d6: is used in the development and validation of new analytical methods for drug testing . It serves as a reference standard for calibrating instruments and ensuring the accuracy and reliability of test results in various matrices, including urine and blood.

Mecanismo De Acción

Target of Action

Zolpidem-d6 Phenyl-4-carboxylic Acid is a metabolite of Zolpidem . Zolpidem primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability and induce sleep .

Mode of Action

Zolpidem modulates the GABA receptors by inducing a receptor conformation that enables an increased binding strength of the orthosteric agonist GABA towards its cognate receptor without affecting desensitization or peak currents . This interaction enhances the inhibitory effects of GABA, leading to sedation and sleep induction .

Biochemical Pathways

The primary routes of Zolpidem metabolism are side chain oxidation and phenolic hydroxylation . The major metabolite resulting from these metabolic pathways is Zolpidem Phenyl-4-carboxylic Acid . This metabolite can be detected in urine, indicating its involvement in the excretion pathway .

Pharmacokinetics

Zolpidem has a quick onset of action of approximately 15 minutes and a short half-life of 1.4–4.5 hours . The short half-life, coupled with the low levels of unchanged drug excreted, can make detection in urine difficult . Zolpidem phenyl-4-carboxylic acid, being the major urinary metabolite of zolpidem, accounts for 51% of an administered dose . This metabolite can be found in urine for 2-3 days following ingestion of a single therapeutic dose of Zolpidem .

Result of Action

The action of Zolpidem results in improved sleep in patients with insomnia . It decreases the time to fall asleep, increases the duration of sleep, and decreases the number of awakenings during sleep . In addition, Zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .

Action Environment

The action of Zolpidem and its metabolite, Zolpidem Phenyl-4-carboxylic Acid, can be influenced by various environmental factors such as the patient’s gender and the dosage administered . For instance, the Food and Drug Administration has pointed out that female dosing should be half that given to males . Moreover, the detection of Zolpidem and its metabolite in urine can be influenced by the limit of quantification .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676199 |

Source

|

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189868-12-9 |

Source

|

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)